molecular formula C17H11Cl2F3N4O B2384633 3,6-dichloro-N-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-yl)pyridine-2-carboxamide CAS No. 1424384-29-1

3,6-dichloro-N-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-yl)pyridine-2-carboxamide

Cat. No.: B2384633
CAS No.: 1424384-29-1
M. Wt: 415.2
InChI Key: HJEWSXWVMBLGKZ-UHFFFAOYSA-N
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Description

This compound is a white crystalline solid . It is used as an intermediate in the production of the insecticide Fluazifop .


Synthesis Analysis

The synthesis of this compound involves using 2,6-dichloro-4-trifluoromethyl aniline as a raw material. This is then subjected to a diazotization reaction to obtain a diazonium salt. The diazonium salt is then condensed with ethyl cyanoacetate and then cyclized to obtain the final product .


Chemical Reactions Analysis

The major chemical reaction involved in the synthesis of this compound is the diazotization of 2,6-dichloro-4-trifluoromethyl aniline, followed by condensation with ethyl cyanoacetate and cyclization .


Physical and Chemical Properties Analysis

This compound is a white crystalline solid . It is soluble in methanol, ethanol, acetone, dichloroethane, and ethyl acetate .

Future Directions

Trifluoromethylpyridine derivatives, including this compound, have found wide applications in the agrochemical and pharmaceutical industries . With the increasing demand for these derivatives, the development of new synthetic methods and applications is an important area of research . It is expected that many novel applications of these derivatives will be discovered in the future .

Properties

IUPAC Name

3,6-dichloro-N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2F3N4O/c18-12-5-6-13(19)24-15(12)16(27)25-14-7-8-23-26(14)9-10-1-3-11(4-2-10)17(20,21)22/h1-8H,9H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEWSXWVMBLGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC=N2)NC(=O)C3=C(C=CC(=N3)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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